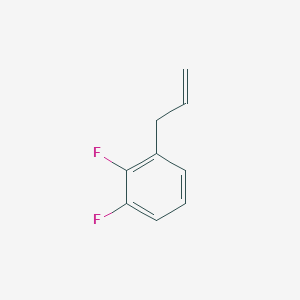

1,2-Difluoro-3-(prop-2-EN-1-YL)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUBARBXNUPEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene and Its Structural Analogues

Strategies for Constructing the 1,2-Difluorobenzene (B135520) Core in Substituted Systems

The creation of the 1,2-difluorobenzene scaffold is a critical first step in the synthesis of the target compound. Chemists have developed several reliable methods, ranging from historical name reactions to modern C-H functionalization techniques.

Balz-Schiemann and Diazotization-Fluorination Approaches for Difluorinated Aromatics

The Balz-Schiemann reaction is a cornerstone in organofluorine chemistry for converting primary aromatic amines into aryl fluorides. wikipedia.orgnumberanalytics.com First reported in 1927, this reaction transforms an aryl diazonium salt into the corresponding fluoroarene, making it a traditional choice for preparing compounds like fluorobenzene. wikipedia.orgnumberanalytics.comgoogle.com The process generally involves three key steps: the formation of an aryl diazonium ion from an aromatic amine, the exchange of its counterion to form a diazonium tetrafluoroborate (B81430) salt, and finally, the thermal decomposition of this salt to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. numberanalytics.combyjus.com

Innovations to the classic Balz-Schiemann reaction have been developed to improve yields and broaden its applicability. For instance, counterions other than tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), have been shown to provide better results for certain substrates. wikipedia.orgbyjus.com

A significant variation involves performing the diazotization and fluorodediazoniation in anhydrous or liquid hydrogen fluoride (HF). wikipedia.orgthieme-connect.de This approach avoids the isolation of the potentially explosive diazonium salt. For example, 1,2-difluorobenzene can be synthesized from 2-fluoroaniline (B146934) using this method. acs.org Recent advancements have introduced photochemically induced fluorodediazoniation in continuous flow reactors, which offers faster reactions and higher product selectivity. acs.org

Table 1: Variations of the Balz-Schiemann Reaction

| Reaction Type | Fluorinating Agent/Conditions | Key Features | Citations |

|---|---|---|---|

| Classic Balz-Schiemann | HBF₄, then thermal decomposition | Isolation of diazonium tetrafluoroborate salt required. | wikipedia.orgnumberanalytics.com |

| Counterion Variation | HPF₆ or HSbF₆ | Improved yields for specific substrates. | wikipedia.orgbyjus.com |

| In-situ Diazotization | NaNO₂ in liquid HF | Avoids isolation of diazonium salts, enhancing safety. | wikipedia.orgthieme-connect.degoogle.com |

| Photochemical Flow | HF/pyridine, UV light, continuous flow | Fast reaction, clean profile, high selectivity. | acs.org |

| Organotrifluoroborate | RBF₃⁻ as fluoride source | Occurs under mild, solution-phase conditions. | nih.gov |

Direct C-H Fluorination and Difluoromethylation Techniques on Aryl Substrates

Direct C-H fluorination represents a more modern and atom-economical strategy for introducing fluorine atoms onto an aromatic ring, as it bypasses the need for pre-functionalized starting materials like amines. rsc.org This approach often relies on electrophilic fluorinating reagents. One of the most versatile and widely used reagents is N-fluorobenzenesulfonimide (NFSI). rsc.org Transition metal catalysts, particularly those based on palladium, can direct the fluorination to a specific C-H bond on the aryl substrate. rsc.org

Photocatalysis has also emerged as a powerful tool for direct fluorination, particularly for benzylic C-H bonds, using reagents like NFSI in the presence of a suitable photocatalyst. rsc.org While direct fluorination with highly reactive elemental fluorine (F₂) is challenging to control, its use has been made more practical through microreactor technology, which allows for safer handling and improved selectivity. google.com

The term "difluoromethylation" refers to the introduction of a difluoromethyl (-CF₂H) group, a valuable moiety in medicinal chemistry, onto an aryl substrate. acs.orgorgsyn.org This is distinct from creating a difluorinated ring but is a key technique for functionalizing aryl compounds. A notable method involves a stable, solid difluoromethyl zinc reagent that, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates, often at room temperature. acs.orgacs.orgnih.gov Another advanced approach is metallaphotoredox catalysis, which merges a dual nickel/photoredox system to activate bromodifluoromethane (B75531) as an effective source of the difluoromethyl radical. princeton.edu

Table 2: Selected Methods for Direct Difluoromethylation of Aryl Halides

| Catalyst System | Difluoromethyl Source | Substrates | Key Features | Citations |

|---|---|---|---|---|

| Nickel/dppf | ICF₂H / Et₂Zn / DMPU | Aryl iodides, bromides, triflates | Operates at room temperature; stable zinc reagent. | acs.orgacs.orgnih.gov |

| Palladium/Silver | (Difluoromethyl)triethylsilane | Aryl bromides, iodides | Dual catalytic system for mild conditions. | acs.org |

| Nickel/Photoredox | Bromodifluoromethane | Aryl and heteroaryl bromides | Uses a simple, commercial CF₂H source. | princeton.edu |

Approaches for Incorporating the Allyl (Prop-2-EN-1-YL) Moiety

Once the 1,2-difluorobenzene core is established with a suitable functional group (e.g., a halide), the next crucial step is the installation of the allyl side-chain. Transition metal-catalyzed cross-coupling reactions are the predominant methods for forging this aryl-allyl bond.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Allyl Bond Formation

The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are two of the most powerful and widely used transformations in modern organic synthesis for creating carbon-carbon bonds. acs.orgwikipedia.orgnih.govlibretexts.org

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. nih.govorganic-chemistry.org To form an allyl-aryl bond, this reaction would couple a difluorinated aryl halide with propene. The reaction is known for its reliability and generally good functional group tolerance. organic-chemistry.org

The Suzuki-Miyaura coupling provides an alternative and highly versatile route. This reaction cross-couples an organoboron compound (such as a boronic acid or its ester) with an organohalide, again catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of 1,2-difluoro-3-allylbenzene, this could involve reacting a 1,2-difluorophenyl halide with allylboronic acid or, conversely, coupling a 1,2-difluorophenylboronic acid with an allyl halide. researchgate.netorganic-chemistry.org The mild reaction conditions and the low toxicity of the boron-based reagents are significant advantages of this method. organic-chemistry.org

Table 3: Comparison of Heck and Suzuki Reactions for Aryl-Allyl Bond Formation

| Reaction | Typical Aryl Partner | Typical Allyl Partner | Catalyst/Reagents | Citations |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide (e.g., Ar-Br, Ar-I) | Alkene (e.g., propene) | Pd catalyst, base | nih.govorganic-chemistry.org |

| Suzuki Coupling | Aryl Halide or Arylboronic Acid | Allylboronic Acid or Allyl Halide | Pd catalyst, base | wikipedia.orglibretexts.orgresearchgate.net |

Allylation Reactions on Fluorinated Aromatic Precursors

Applying the principles of cross-coupling to a fluorinated precursor is the direct path to the target molecule. For example, a Suzuki coupling between 1-iodo-2,3-difluorobenzene and allylboronic acid would be a logical synthetic route.

Research has also focused on the direct C-H allylation of arenes, which avoids the need to pre-functionalize the aromatic ring with a halide or boron group. One such method describes the palladium-catalyzed direct allylation of arenes, including monofluorobenzenes, using allylic pivalates as the allyl source, with silver(I) pivalate (B1233124) acting as a crucial mediator for the C-H activation step. berkeley.edu This reaction proceeds through the formation of an arylsilver(I) intermediate. berkeley.edu

Another advanced strategy employs a dual photoredox/nickel catalytic system to couple aryl halides with allyl trifluoroborates under very mild conditions, showcasing high functional group compatibility. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Conditions

The field of organic synthesis is continually evolving, with a focus on developing more efficient, safer, and environmentally benign reaction protocols. Several of these advanced techniques are directly applicable to the synthesis of functionalized fluorinated aromatics.

Continuous Flow Synthesis : As mentioned for the Balz-Schiemann reaction, performing reactions in a continuous flow system rather than in a traditional batch reactor can significantly improve safety, especially for reactions involving hazardous intermediates or strong exotherms. acs.org It also allows for better control over reaction parameters, often leading to higher selectivity and yields.

Photocatalysis : The use of light to drive chemical reactions has become a major area of research. rsc.orgprinceton.edu For the synthesis discussed, photocatalysis enables C-F and C-C bond formation under exceptionally mild conditions, often at room temperature, and can provide access to unique reaction pathways that are difficult to achieve with thermal methods. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis : Employing microwave irradiation to heat reactions can dramatically reduce reaction times from hours to minutes. organic-chemistry.orgorganic-chemistry.org This technique has been successfully applied to both Suzuki and Heck couplings.

Advanced Catalytic Systems : The development of highly active and robust catalysts is key to modern synthesis. This includes the use of specialized ligands such as N-heterocyclic carbenes (NHCs) that enhance the stability and activity of palladium catalysts, allowing for reactions to proceed at room temperature or with less reactive substrates like aryl chlorides. organic-chemistry.orgorganic-chemistry.org Dual catalytic systems, which combine two different catalysts to work in concert (e.g., Ni/photoredox), have enabled previously challenging transformations. princeton.edunih.gov

Table 4: Overview of Advanced Synthetic Techniques

| Technique | Application Area | Advantages | Citations |

|---|---|---|---|

| Continuous Flow | Diazotization/Fluorination | Enhanced safety, better process control, improved selectivity. | acs.org |

| Photocatalysis | C-H Fluorination, Aryl-Allyl Coupling | Mild reaction conditions, unique reactivity, high functional group tolerance. | rsc.orgorganic-chemistry.orgnih.gov |

| Microwave Synthesis | Heck & Suzuki Couplings | Drastically reduced reaction times. | organic-chemistry.orgorganic-chemistry.org |

| Advanced Catalysis | Cross-Coupling Reactions | Higher efficiency, use of less reactive substrates, room temperature reactions. | princeton.eduorganic-chemistry.org |

Mechanochemical Synthesis in the Context of Fluorinated Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a paradigm shift in chemical synthesis, often reducing or eliminating the need for solvents. bioengineer.org This approach is particularly advantageous for fluorination reactions, which can be challenging using conventional solution-phase methods.

Mechanochemical methods have been successfully employed for solid-state aromatic nucleophilic fluorination. rsc.org A notable example is the rapid and efficient fluorination of various N-heteroaryl halides using potassium fluoride (KF) and quaternary ammonium (B1175870) salts. rsc.org This solvent-free protocol operates under ambient conditions and circumvents the need for high-boiling, toxic solvents that are often difficult to remove. rsc.org The reaction times are significantly reduced, with many transformations completing within an hour. rsc.org

Recent innovations have also demonstrated the potential of mechanochemistry to create valuable fluorinating agents from waste materials. bioengineer.org A groundbreaking study shows that fluoropolymer waste, such as polyvinylidene fluoride (PVDF), can be converted into potassium fluoride (KF), a useful nucleophilic fluorinating reagent, through a mechanochemical process. bioengineer.org This method not only provides a sustainable source of KF but also addresses the environmental problem of fluoropolymer waste. bioengineer.org The mechanochemically generated KF is sufficiently reactive to form C(sp²)–F bonds, which are central to the synthesis of fluorinated aromatics. bioengineer.org

Furthermore, mechanochemistry has been applied to the synthesis of fluorinated imines by the manual grinding of fluorinated benzaldehydes with various amines. mdpi.com This solvent-free method produces the desired products in high yields within a short reaction time of just 15 minutes, often without the need for further purification. mdpi.com While a direct mechanochemical synthesis of 1,2-Difluoro-3-(prop-2-en-1-yl)benzene has not been explicitly reported, the principles established in these studies suggest its feasibility. A potential route could involve the mechanochemical coupling of a 1,2-difluorobenzene derivative with an allylating agent.

Table 1: Examples of Mechanochemical Fluorination and Synthesis of Fluorinated Compounds This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Fluorination | N-heteroaryl halides, KF, Quaternary ammonium salts | Solid-state, ambient temperature, 1 hour | Rapid, solvent-free, environmentally friendly | rsc.org |

| Fluorinating Agent Generation | Polyvinylidene fluoride (PVDF), Potassium salts | Solvent-minimized/solvent-free grinding | Utilizes waste, avoids toxic HF, sustainable | bioengineer.org |

| Imine Synthesis | Fluorinated benzaldehydes, Anilines/Benzylamines | Manual grinding, room temperature, 15 minutes | Solvent-free, rapid, high yield, no purification | mdpi.com |

Photochemical and Radical-Mediated Synthetic Pathways

Photochemical and radical-mediated reactions offer mild and highly selective methods for the formation of carbon-carbon bonds, which are applicable to the synthesis of complex molecules like this compound. These reactions often proceed under conditions that tolerate a wide variety of functional groups.

Visible-light photoredox catalysis has emerged as a powerful tool for the allylation of various substrates. One strategy involves the direct arylation of allylic C–H bonds. nih.gov This method uses an iridium-based photocatalyst in combination with an organic thiol catalyst to generate an allylic radical from an alkene, which then couples with an electron-deficient arene. nih.gov For the synthesis of the target molecule, this could conceptually involve the reaction of 1,2-difluorobenzene with propene, although the electron-rich nature of difluorobenzene might present challenges.

A more plausible approach would be the radical-mediated allylation of a pre-functionalized difluorobenzene. Radical fluorination reagents, such as N-fluoro-N-arylsulfonamides (NFASs), can generate alkyl radicals under mild conditions. springernature.com The development of photoredox dual catalysis, for example using cobalt and chromium, allows for the efficient allylation of aldehydes with allenes to form homoallylic alcohols. organic-chemistry.org This highlights the potential for generating allyl radicals that can be coupled with suitable aromatic partners.

A visible-light-mediated protocol for the allylation of alkyl radicals with allylic sulfones has also been developed. rsc.orgacs.org In this process, an alkyl radical, which could be generated from a difluorobenzene precursor, adds to an allylic sulfone, leading to the formation of the desired allyl-substituted product. rsc.orgacs.org The reaction proceeds under mild conditions and shows good functional group tolerance. rsc.org The strategic generation of a difluoroaryl radical from a suitable precursor (e.g., an iodo- or bromo-difluorobenzene) followed by trapping with an allylating agent is a viable synthetic route. For example, silylboronate-mediated radical cross-coupling reactions have been shown to activate C-F bonds in aryl fluorides to generate aryl radicals, which can then couple with various partners. nih.govrsc.org

Table 2: Selected Photochemical and Radical-Mediated Allylation Methods This table is interactive. Click on the headers to sort the data.

| Method | Catalysts/Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Direct Allylic C-H Arylation | Ir(ppy)₃, Triisopropylsilanethiol, K₂CO₃ | Alkenes, Electron-deficient arenes | Mild conditions, broad substrate scope | nih.gov |

| Aldehyde Allylation | CoPor, CrCl₃, 4CzIPN, Hantzsch ester | Aldehydes, Allenes | High diastereoselectivity, sustainable | organic-chemistry.org |

| Deaminative Alkyl Allylation | Photocatalyst | Primary amine-derived Katritzky salts, Allylic sulfones | Uses abundant primary amines, site-specific C-C formation | rsc.org |

Continuous Flow Chemistry Applications in Difluoroaromatic Synthesis

Continuous flow chemistry has become an increasingly important technology in organic synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for hazardous reactions. youtube.com The synthesis of fluorinated compounds, which often involves toxic and highly reactive reagents like elemental fluorine (F₂), benefits greatly from the precise control offered by flow microreactors. beilstein-journals.orgacs.org

Flow microreactor systems enable excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield compared to batch processes. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic fluorination reactions. beilstein-journals.org

The direct fluorination of aromatic compounds using F₂ gas has been successfully implemented in flow reactors. acs.org This technology allows for the safe handling of fluorine gas and enables selective fluorination that is often difficult to control in batch reactors. beilstein-journals.orgacs.org Furthermore, flow systems have been developed for nucleophilic fluorination reactions. For instance, packed-bed flow reactors containing insoluble reagents like cesium fluoride (CsF) have been designed to overcome mixing and handling issues encountered in batch synthesis. beilstein-journals.org

The synthesis of 1,2-difluorobenzene itself has been achieved in a continuous flow mode via a photochemical fluorodediazoniation of in-situ generated 2-fluoroanilinium diazonium salt. acs.org This process, using a high-power 365 nm LED, allowed for the generation of the product within a 10-minute residence time with high selectivity. acs.org The subsequent allylation of 1,2-difluorobenzene could potentially be integrated into a multi-step continuous flow process. Such "space integration methodology" allows for a sequence of reactions to be performed in one continuous stream by adding reagents at different points, thereby streamlining the synthesis and purification process. beilstein-journals.org

Table 3: Advantages of Continuous Flow Chemistry in Fluorination Reactions This table is interactive. Click on the headers to sort the data.

| Feature | Advantage | Relevance to Difluoroaromatic Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes, contained system | Safe handling of hazardous reagents like F₂ and HF | beilstein-journals.orgacs.org |

| Precise Control | Accurate control of temperature, pressure, residence time | Improved selectivity and yield, suppression of side reactions | beilstein-journals.org |

| Efficient Heat & Mass Transfer | High surface-area-to-volume ratio | Control of highly exothermic reactions, improved mixing | beilstein-journals.org |

| Scalability | Straightforward scale-up by running longer or in parallel | Potential for industrial production of fluorinated intermediates | researchgate.net |

Mechanistic Investigations of Reactions Involving 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene

Exploration of Electrophilic Aromatic Substitution Pathways on the Difluorobenzene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The mechanism typically involves a two-step process: initial attack by an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. byjus.com The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring.

In 1,2-difluoro-3-(prop-2-en-1-yl)benzene, the directing effects of the fluoro and allyl groups are in opposition.

Fluorine Atoms: Halogens are a unique class of substituents. While they are deactivating towards EAS due to their strong inductive electron-withdrawing effect, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate. jmu.edu In this molecule, the two fluorine atoms at positions 1 and 2 deactivate the ring.

Allyl Group: The allyl group, like other alkyl groups, is an activating substituent and an ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and stabilizing the arenium ion intermediate.

The substitution pattern is determined by the combined influence of these groups. The allyl group activates the positions ortho and para to it (positions 4 and 6), while the fluorine atoms direct incoming electrophiles to positions ortho and para relative to themselves. The most likely positions for electrophilic attack are C4 and C6, which are para and ortho, respectively, to the activating allyl group and are also meta and para to the deactivating fluorine atoms, respectively. Position 5 is highly deactivated, being ortho to two fluorine atoms. Position 4 is sterically less hindered than position 6. Therefore, substitution at the C4 position is generally favored.

| Position | Influence of Allyl Group (at C3) | Influence of Fluoro Group (at C1) | Influence of Fluoro Group (at C2) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Para (Activating) | Meta (Deactivating) | Meta (Deactivating) | Most Favored |

| C5 | Meta (Deactivating) | Para (Deactivating) | Ortho (Deactivating) | Least Favored |

| C6 | Ortho (Activating) | Meta (Deactivating) | Para (Deactivating) | Favored (sterically hindered) |

Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield primarily the 4-substituted product. byjus.com

Nucleophilic Substitution Patterns on the Fluorinated Aromatic Ring

While electron-rich aromatic rings are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate Nucleophilic Aromatic Substitution (NAS). The most common mechanism for activated aryl halides is the SₙAr (addition-elimination) pathway. This process involves the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the ring and is stabilized by electron-withdrawing substituents, particularly those at the ortho and para positions. In a subsequent step, the leaving group is eliminated, restoring the ring's aromaticity. youtube.com

In this compound, the two fluorine atoms are strong electron-withdrawing groups that activate the ring towards SₙAr. Fluorine is an excellent leaving group in this context. A strong nucleophile (e.g., an alkoxide or an amine) could attack either C1 or C2, displacing one of the fluorine atoms.

Attack at C1: A nucleophile attacking at C1 would displace the F atom at this position. The intermediate negative charge would be stabilized by the remaining fluorine atom at the adjacent C2 position.

Attack at C2: Similarly, attack at C2 would lead to the displacement of the second fluorine atom, with the negative charge of the Meisenheimer complex being stabilized by the fluorine at C1.

Studies on related compounds, such as 1,2-difluoro-4,5-dinitrobenzene, have shown that fluorine atoms are readily displaced in preference to other groups like nitro groups under nucleophilic conditions. researchgate.net Given the similar electronic activation, it is plausible that this compound would react with strong nucleophiles to yield a mixture of 1- and 2-substituted products. The precise ratio of these products would depend on the specific nucleophile and reaction conditions.

Allylic Reactivity and Rearrangement Mechanisms of the Prop-2-EN-1-YL Side Chain

The prop-2-en-1-yl (allyl) side chain offers a distinct site of reactivity separate from the aromatic core. The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker than typical alkane C-H bonds. This is because abstraction of an allylic hydrogen atom leads to the formation of a resonance-stabilized allylic radical. libretexts.org

A key reaction exploiting this feature is allylic halogenation, often carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org This reaction proceeds via a radical chain mechanism:

Initiation: Homolytic cleavage of a bromine source generates a small concentration of bromine radicals. libretexts.org

Propagation: A bromine radical abstracts an allylic hydrogen from the side chain, forming HBr and a resonance-stabilized allylic radical. This radical is a hybrid of two resonance structures, with the unpaired electron delocalized between the first and third carbons of the allyl chain. This delocalized radical then reacts with a molecule of Br₂ (or NBS) to form the allylic bromide product and a new bromine radical, continuing the chain. libretexts.orgyoutube.com

Termination: The reaction terminates when two radicals combine. libretexts.org

Due to the delocalized nature of the radical intermediate, two isomeric products can be formed. For this compound, radical bromination would likely yield a mixture of 3-(3-bromo-prop-1-en-1-yl)-1,2-difluorobenzene and 3-(1-bromo-prop-2-en-1-yl)-1,2-difluorobenzene.

The allyl group also enhances the rate of Sₙ1 and Sₙ2 reactions at the benzylic-allylic position. The resonance stabilization of the corresponding allylic carbocation or the transition state of an Sₙ2 reaction makes allylic halides excellent substrates for substitution reactions. youtube.com

Radical Reaction Pathways and Intermediate Characterization (e.g., Minisci-type)

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient (hetero)aromatic compounds. wikipedia.orgnih.gov The reaction involves the addition of a nucleophilic carbon-centered radical to the electron-poor aromatic ring. wikipedia.org Classical Minisci reactions often use silver salts and persulfate oxidants to generate alkyl radicals from carboxylic acids, though modern methods frequently employ photoredox catalysis under milder conditions. princeton.edunih.gov

The benzene ring in this compound is rendered electron-deficient by the two strongly electronegative fluorine atoms, making it a plausible substrate for Minisci-type reactions. The general mechanism involves:

Generation of a carbon-centered radical (e.g., an alkyl radical, R•) from a suitable precursor.

Addition of the radical to the difluorobenzene ring. The attack will favor positions with the highest electron deficiency and lowest steric hindrance.

Rearomatization of the resulting radical adduct via oxidation and deprotonation to yield the final alkylated product.

The regioselectivity of the radical addition would be influenced by both steric and electronic factors. The radical, being nucleophilic, will preferentially attack the most electron-poor positions of the ring that are not excessively hindered. The positions ortho and para to the fluorine atoms (C3, C4, C5, C6) are the most electronically activated. However, considering the presence of the allyl group at C3, the most likely sites for attack would be C4, C5, and C6. Detailed intermediate characterization, often performed using techniques like EPR spectroscopy for radical species, would be required to definitively establish the reaction course. ucl.ac.uk

Computational Probing of Transition States and Energy Landscapes for Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating complex reaction mechanisms. researchgate.net For the reactions involving this compound, computational modeling can provide deep insights into transition states and energy landscapes, helping to predict reactivity and selectivity.

Modeling Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a given reaction can be mapped. This allows for the comparison of competing pathways. For instance, in electrophilic aromatic substitution, DFT calculations can determine the activation energy barriers for attack at each of the possible ring positions (C4, C5, C6), providing a theoretical basis for the observed or predicted regioselectivity.

Transition State Analysis: Locating and characterizing transition state structures is crucial for understanding reaction kinetics. For example, in the allylic rearrangement of the side chain, computational methods can model the structure of the delocalized radical intermediate and the transition states leading to the different halogenated products. youtube.com Similarly, for a potential Diels-Alder reaction involving the allyl group, calculations can distinguish between a concerted or a stepwise diradical mechanism by searching for the relevant transition states and intermediates. researchgate.net

Simulating Radical Reactions: For Minisci-type reactions, computational studies can help predict the most favorable site of radical attack by analyzing the spin density distribution in the radical intermediate and the activation barriers for addition at different ring positions. Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically search for unknown reaction pathways involving complex intermediates like radicals or carbenes. researchgate.net

By mapping the energy landscapes for these various reaction types, computational studies can offer predictions where experimental data is lacking and provide a detailed, atomistic understanding of the factors that control the chemical behavior of this compound.

Advanced Spectroscopic Analysis in the Structural Elucidation of 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Complex Spin Systems and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 1,2-Difluoro-3-(prop-2-en-1-yl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the allyl group protons. The three aromatic protons will appear as complex multiplets due to proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The allyl group will display characteristic signals: a doublet for the methylene (B1212753) (CH₂) protons adjacent to the ring, a multiplet for the vinyl (CH) proton, and two distinct multiplets for the terminal vinyl (CH₂) protons.

¹³C NMR: The ¹³C NMR spectrum will show nine distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The two carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will show smaller two- or three-bond C-F couplings. The allyl group carbons will appear in the aliphatic and olefinic regions of the spectrum. organicchemistrydata.orgchemicalbook.com

¹⁹F NMR: As a fluorinated organic molecule, ¹⁹F NMR is a crucial analytical technique. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. wikipedia.org The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms. These signals will be split into doublets due to three-bond fluorine-fluorine (³JFF) coupling. Furthermore, each fluorine signal will exhibit additional complex splitting from couplings to the nearby aromatic and potentially the benzylic protons. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex structures and detecting subtle electronic changes. wikipedia.org

Conformational Analysis: The flexibility of the prop-2-en-1-yl side chain allows for different spatial orientations (conformers) relative to the difluorophenyl ring. High-resolution NMR, through the detailed analysis of through-space Nuclear Overhauser Effects (NOE) and scalar coupling constants (J-couplings), can provide insights into the predominant conformation in solution. This is analogous to studies on other flexible fluorinated molecules where NMR has been used to determine the conformational preferences influenced by fluorine substitution. nih.gov

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Key Couplings |

|---|---|---|---|

| ¹H | Aromatic (H4, H5, H6) | ~ 6.9 - 7.3 | Complex multiplets (m) due to H-H and H-F couplings |

| Allyl (CH) | ~ 5.9 - 6.1 | Multiplet (m) | |

| Allyl (CH₂) | ~ 5.0 - 5.2 (terminal), ~ 3.4 (benzylic) | Multiplets (m) | |

| ¹³C | Aromatic (C1, C2) | ~ 150 - 160 | Doublet of doublets (dd), large ¹JCF |

| Aromatic (C3, C4, C5, C6) | ~ 115 - 135 | Singlets (s), Doublets (d), or Triplets (t) due to C-F couplings | |

| Allyl (CH, CH₂) | ~ 137 (CH), ~ 116 (terminal CH₂), ~ 35 (benzylic CH₂) | - | |

| ¹⁹F | F1, F2 | ~ -130 to -150 | Complex multiplets (m) due to F-F and F-H couplings |

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification and Bond Analysis in Reaction Products

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. Strong absorptions are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations. The aromatic ring will give rise to C=C stretching bands around 1600-1450 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The allyl group would be identified by the vinylic =C-H stretching at ~3080 cm⁻¹, aliphatic C-H stretching at ~2920 cm⁻¹, and a C=C stretching band around 1640 cm⁻¹. Out-of-plane (OOP) C-H bending bands in the 900-650 cm⁻¹ region would help confirm the 1,2,3-trisubstitution pattern of the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the C=C stretching of the allyl group and the symmetric breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum, aiding in the structural confirmation. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | IR, Raman |

| C-H Stretch | Vinylic (=C-H) | 3095 - 3075 | IR, Raman |

| C-H Stretch | Aliphatic (-CH₂-) | 2960 - 2850 | IR, Raman |

| C=C Stretch | Alkene | 1650 - 1630 | IR, Raman (strong) |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1500, 1450 | IR, Raman |

| C-F Stretch | Aryl Fluoride (B91410) | 1300 - 1100 | IR (strong) |

| C-H Bend (OOP) | Aromatic Trisubstituted | 900 - 650 | IR (strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elucidating Complex Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound by measuring its mass with very high precision (typically to within 5 ppm). rsc.orgnih.gov For this compound (C₉H₈F₂), the calculated monoisotopic mass is 154.0594 Da. HRMS analysis would aim to detect the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺) with a mass-to-charge ratio that matches this theoretical value, thereby confirming the molecular formula. mpg.de

In addition to molecular formula confirmation, HRMS is invaluable for analyzing complex reaction mixtures. Its high resolving power allows for the separation and identification of components with very similar nominal masses, such as starting materials, intermediates, byproducts, and the final product. Tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, providing structural information about the molecule. Expected fragmentation pathways for this compound would include the loss of the allyl group (a common cleavage for benzylic systems) and potentially the loss of HF, which are characteristic fragmentation patterns for fluorinated aromatic compounds. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The benzene ring acts as a chromophore, exhibiting characteristic π → π* transitions. In benzene, these appear as the primary E₂-band (~204 nm) and the secondary, vibronically structured B-band (~254 nm).

For this compound, the fluorine and allyl substituents will act as auxochromes, modifying the absorption profile. The fluorine atoms, through their inductive (-I) and mesomeric (+M) effects, and the allyl group are expected to cause a slight bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of these bands. The loss of the fine vibrational structure of the B-band is also anticipated due to substitution. This technique is useful for monitoring reactions that involve changes to the conjugated system of the molecule. science-softcon.denist.gov

Photoelectron Photoion Coincidence Spectroscopy for Dissociation Mechanism Studies of Related Compounds

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a sophisticated gas-phase technique that provides highly detailed insights into the energetics and dynamics of molecular dissociation following photoionization. cnr.itnih.gov By detecting an electron and its corresponding ion in coincidence, it is possible to determine the breakdown diagram of a molecule, which shows the fragmentation branching ratios as a function of the internal energy of the cation. cnr.it

Computational and Theoretical Studies on 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uit.noresearchgate.net DFT methods are widely used to determine optimized molecular geometries, electronic properties, and thermodynamic parameters for organic compounds, including fluorobenzene derivatives. researchgate.netnih.gov

For 1,2-Difluoro-3-(prop-2-en-1-yl)benzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or Def2-TZVP, can predict its most stable three-dimensional structure. nih.gov This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium conformation. The output includes precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations elucidate the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The difference in energy between the HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other electronic properties, such as the molecular electrostatic potential (MEP) and dipole moment, can also be calculated to understand the charge distribution and polarity of the molecule.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Typical length for a C-F bond on an aromatic ring. |

| C=C (allyl) Bond Length | ~1.34 Å | Standard double bond length in the allyl group. |

| C-C (ring-allyl) Bond Length | ~1.51 Å | Single bond connecting the allyl side chain to the benzene (B151609) ring. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Energy difference, indicating chemical stability. |

| Dipole Moment (µ) | ~2.0 D | A measure of the molecule's overall polarity. |

Conformational Analysis of the Allyl Side Chain and its Influence on Molecular Properties

The flexibility of the allyl side chain in this compound gives rise to different conformers, which can significantly influence the molecule's physical and chemical properties. Conformational analysis involves studying the rotation around the single bond connecting the allyl group to the difluorobenzene ring. The orientation of the C=C double bond relative to the plane of the aromatic ring defines distinct spatial arrangements.

Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk In this molecule, the two adjacent fluorine atoms create a specific electronic and steric environment on one side of the ring. This can lead to preferential orientations of the allyl group to minimize steric hindrance and optimize electrostatic interactions (e.g., dipole-dipole interactions between the C-F bonds and the allyl group).

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Ring-Allyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-planar | 0° | 2.5 | Allyl group is in the plane of the ring, eclipsing the adjacent C-F bond. High steric hindrance. |

| Ortho-bisecting | 90° | 0.0 | Allyl group is perpendicular to the ring plane. Often the most stable conformation. |

| Anti-planar | 180° | 1.0 | Allyl group is in the plane of the ring, oriented away from the fluorine atoms. |

Prediction of Reactivity and Selectivity through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting the outcomes of chemical reactions. taylorandfrancis.comwikipedia.org It posits that reactivity is primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. libretexts.org The energy and spatial distribution of these frontier orbitals in this compound, calculated using methods like DFT, are key to understanding its chemical behavior.

The HOMO, being the orbital most likely to donate electrons, indicates the sites susceptible to electrophilic attack. researchgate.net For this molecule, the HOMO density is expected to be distributed across the electron-rich π-system of the benzene ring and the allyl group's double bond. Conversely, the LUMO represents the regions most likely to accept electrons, highlighting potential sites for nucleophilic attack. researchgate.net The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing the energy and localization of these orbitals.

The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO theory can also predict the selectivity of reactions like cycloadditions involving the allyl double bond. The relative sizes of the orbital lobes on the terminal carbons of the allyl group can indicate which end is more reactive. imperial.ac.uk

Table 3: Frontier Molecular Orbital Properties and Reactivity Indices

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates nucleophilicity; susceptibility to electrophilic attack. |

| ELUMO | -0.8 eV | Indicates electrophilicity; susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | 5.7 eV | Correlates with chemical stability and low reactivity. |

| Primary HOMO Lobe Location | Allyl C=C bond and aromatic ring | Most probable site for reaction with electrophiles. |

| Primary LUMO Lobe Location | Aromatic ring (carbons bonded to F) | Most probable site for reaction with nucleophiles. |

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Condensed Phases

While quantum mechanical calculations like DFT are excellent for describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in solution or condensed phases. psu.edugithub.io An MD simulation would model the motion of a this compound molecule, along with a large number of solvent molecules (e.g., water or an organic solvent), by solving Newton's equations of motion for every atom in the system.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions. Accurate force fields for fluorinated compounds are crucial for obtaining meaningful results. nih.gov

MD simulations of this compound could provide valuable insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar C-F bonds and the nonpolar hydrocarbon parts.

Conformational Dynamics: The transitions between different conformers of the allyl side chain in a solvent environment, revealing the flexibility and preferred orientations in solution.

Transport Properties: Calculation of properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

Intermolecular Interactions: Analyzing the interactions between solute molecules at higher concentrations, which can be important for understanding its properties in a liquid state.

Table 4: Parameters and Potential Outputs of an MD Simulation for this compound in Water

| Simulation Parameter | Typical Value/Choice |

|---|---|

| System Composition | 1 solute molecule + ~2000 water molecules |

| Force Field | OPLS-AA, GAFF (with custom parameters for fluorinated aromatics) |

| Temperature | 298 K (25 °C) |

| Simulation Time | 50-100 nanoseconds |

| Potential Output | Information Gained |

| Radial Distribution Functions | Describes the solvation shell structure around specific atoms (e.g., fluorine). |

| Dihedral Angle Time Series | Shows conformational changes of the allyl group over time. |

| Mean Square Displacement | Used to calculate the diffusion coefficient of the molecule. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Aromatics and Alkenes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally measured property. researchgate.netresearchgate.net This approach is particularly useful for estimating properties that are difficult or costly to measure experimentally.

For a class of compounds like fluorinated aromatics, a QSPR model could be developed to predict properties such as boiling point, solubility, or the n-octanol/water partition coefficient (log Kow), an important environmental parameter. researchgate.net

The process involves:

Data Set Assembly: Compiling a set of similar molecules (e.g., various fluorinated and/or allyl-substituted benzenes) with known experimental values for the target property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the set using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., molecular connectivity indices), or constitutional (e.g., molecular weight, atom counts). researchgate.net

Model Building: Using statistical methods, such as multiple linear regression (MLR), to find the best correlation between a subset of descriptors and the experimental property.

Validation: Testing the model's predictive power on a set of molecules not used in its creation.

For this compound, descriptors like total energy, zero-point energy (ZPE), molecular volume, and polarizability could be used in a QSPR model to predict its physicochemical properties based on models developed for related fluorobenzene derivatives. researchgate.netresearchgate.net

Table 5: Potential Molecular Descriptors for a QSPR Model of Fluorinated Aromatics

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Thermodynamic | Total Energy (TE), Zero-Point Energy (ZPE), Enthalpy (H) | Relate to molecular stability and energy content. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment (µ), Polarizability (α) | Describe charge distribution and reactivity. researchgate.net |

| Structural/Topological | Molecular Volume (V), Surface Area, Connectivity Indices | Quantify molecular size, shape, and branching. |

| Quantum Chemical | Most negative atomic charge (q-), Most positive hydrogen charge (qH+) | Indicate sites for specific intermolecular interactions. researchgate.net |

Chemical Transformations and the Synthesis of Derivatives of 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene

Functionalization at the Aromatic Ring Positions (beyond the allyl group)

The presence of two fluorine atoms and an allyl group on the benzene (B151609) ring significantly influences the regioselectivity of further aromatic substitutions. The fluorine atoms are ortho-, para-directing but deactivating due to their strong inductive electron-withdrawing effect and moderate resonance electron-donating effect. Conversely, the allyl group is an activating ortho-, para-director. The interplay of these directing effects governs the outcome of electrophilic aromatic substitution, directed ortho-metalation, and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions, the positions for substitution are determined by the combined directing effects of the fluorine and allyl substituents. The allyl group strongly activates the positions ortho and para to it (positions 4 and 6), while the fluorine atoms direct to their ortho and para positions. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating allyl group and meta to one of the deactivating fluorine atoms.

| Reaction | Reagents | Probable Major Products |

| Nitration | HNO₃, H₂SO₄ | 1,2-Difluoro-5-nitro-3-(prop-2-en-1-yl)benzene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1,2-difluoro-3-(prop-2-en-1-yl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 4-(1,2-Difluoro-3-(prop-2-en-1-yl)phenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(1,2-Difluoro-3-(prop-2-en-1-yl)phenyl))ethan-1-one |

Directed ortho-Metalation (DoM):

Directed ortho-metalation provides a powerful strategy for the regioselective functionalization of the aromatic ring ortho to the fluorine atoms. The fluorine atoms can act as directing metalation groups (DMGs), facilitating deprotonation at the adjacent carbon atoms by a strong base, typically an organolithium reagent. Subsequent reaction with an electrophile introduces a substituent at the metalated position. Given the two fluorine atoms, metalation is expected to occur at the C3 position, which is ortho to the C2-fluorine and meta to the C1-fluorine, and sterically less hindered than the position between the two fluorines.

| Electrophile | Reagent | Product |

| CO₂ | 1. s-BuLi, TMEDA; 2. CO₂; 3. H₃O⁺ | 2,3-Difluoro-6-(prop-2-en-1-yl)benzoic acid |

| I₂ | 1. s-BuLi, TMEDA; 2. I₂ | 1,2-Difluoro-3-iodo-4-(prop-2-en-1-yl)benzene |

| (CH₃)₃SiCl | 1. s-BuLi, TMEDA; 2. (CH₃)₃SiCl | (2,3-Difluoro-6-(prop-2-en-1-yl)phenyl)trimethylsilane |

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic aromatic substitution, particularly at the positions para to the fluorine atoms. However, the absence of a strongly electron-withdrawing group in the ortho or para position to a potential leaving group makes SNAr reactions challenging under standard conditions. If a nitro group were introduced onto the ring, for example at the C4 or C6 position, subsequent nucleophilic substitution of a fluorine atom would be more feasible.

Chemical Modifications and Derivatization of the Allyl (Prop-2-EN-1-YL) Side Chain

The alkene moiety of the allyl group is susceptible to a wide range of chemical transformations, allowing for extensive derivatization of the side chain.

Oxidation:

The double bond of the allyl group can be oxidized to various functionalities. For instance, Wacker-Tsuji oxidation, employing a palladium catalyst, would yield the corresponding methyl ketone. Epoxidation with a peroxy acid like m-CPBA would form an epoxide, and dihydroxylation using osmium tetroxide or potassium permanganate (B83412) would lead to the corresponding diol.

| Reaction | Reagents | Product |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl, O₂ | 1-(1,2-Difluorophenyl)propan-2-one |

| Epoxidation | m-CPBA | 2-((2,3-Difluorophenyl)methyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | 1-((2,3-Difluorophenyl)methyl)ethane-1,2-diol |

| Anti-Dihydroxylation | 1. RCO₃H; 2. H₃O⁺ | 1-((2,3-Difluorophenyl)methyl)ethane-1,2-diol |

Reduction:

The double bond of the allyl group can be selectively reduced to a propyl group through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or by using diimide (N₂H₂), which is known for its chemoselectivity in reducing non-polar double bonds.

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2-Difluoro-3-propylbenzene |

| Diimide Reduction | NH₂NH₂, H₂O₂ | 1,2-Difluoro-3-propylbenzene |

The alkene of the allyl group can participate as a 2π component in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. The electron-withdrawing nature of the 1,2-difluorophenyl group will influence the reactivity of the alkene, making it a more electron-poor dienophile or dipolarophile.

Diels-Alder Reaction:

As a dienophile, 1,2-difluoro-3-(prop-2-en-1-yl)benzene would react with electron-rich dienes. The regioselectivity would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

1,3-Dipolar Cycloaddition:

The allyl group can also react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.

The addition of halogens or hydrogen halides to the allyl double bond provides a route to functionalized propyl side chains.

Halogenation:

The addition of halogens like bromine or chlorine proceeds via a halonium ion intermediate to give the corresponding 1,2-dihalo derivative.

Hydrohalogenation:

The addition of hydrogen halides (HX) to the allyl group is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of a more stable benzylic carbocation. However, the electron-withdrawing difluorophenyl group will destabilize the adjacent carbocation, potentially leading to a mixture of Markovnikov and anti-Markovnikov products, or favoring the anti-Markovnikov product where the halogen adds to the terminal carbon.

Synthesis of Dimeric or Oligomeric Structures through Allylic Polymerization or Cross-Coupling

The allyl functionality of this compound can be utilized to construct larger molecules, including dimers and polymers.

Allylic Polymerization:

Radical polymerization of allyl monomers is often challenging due to degradative chain transfer. However, under specific conditions, low molecular weight polymers or oligomers could be obtained. The electron-withdrawing nature of the aromatic ring might influence the polymerization behavior.

Olefin Metathesis:

Cross-metathesis with other olefins or ring-closing metathesis if another alkene functionality is introduced into the molecule are powerful methods for forming new carbon-carbon double bonds. Self-metathesis of this compound using a Grubbs or Schrock catalyst would lead to a dimeric structure with an internal double bond and the release of ethene.

| Reaction | Catalyst | Product |

| Self-Metathesis | Grubbs Catalyst | (E)-1,4-Bis(1,2-difluorophenyl)but-2-ene |

Heck Coupling:

The allyl group can participate in Heck coupling reactions with aryl or vinyl halides. For instance, coupling with an aryl halide would lead to a diarylated propene derivative.

| Coupling Partner | Catalyst | Product |

| Iodobenzene | Pd(OAc)₂, PPh₃, Et₃N | (E)-1,2-Difluoro-3-(3-phenylprop-1-en-1-yl)benzene |

Applications of 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene and Its Derivatives in Advanced Organic Synthesis and Materials Research

Utilization as a Core Building Block for Complex Fluorinated Organic Molecules

The presence of both a difluorinated aromatic ring and a prop-2-en-1-yl (allyl) group makes 1,2-Difluoro-3-(prop-2-en-1-yl)benzene a valuable scaffold for the construction of intricate molecular architectures. The electron-withdrawing nature of the two fluorine atoms modifies the reactivity of the benzene (B151609) ring, influencing its behavior in electrophilic aromatic substitution reactions. This electronic perturbation can direct incoming electrophiles to specific positions, enabling regioselective functionalization.

The allyl group serves as a versatile handle for a wide array of chemical transformations. It can participate in various reactions, including:

Addition reactions: The double bond can undergo halogenation, hydrogenation, and hydroboration-oxidation to introduce diverse functional groups.

Metathesis reactions: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, allowing the connection of the allyl group to other molecules containing double bonds.

Heck and Suzuki coupling reactions: These palladium-catalyzed cross-coupling reactions enable the formation of new carbon-carbon bonds, linking the allyl moiety to other organic fragments.

Through the sequential or concurrent manipulation of the aromatic ring and the allyl side chain, chemists can access a wide range of complex fluorinated molecules that would be challenging to synthesize through other routes. These molecules are often sought after in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities.

Role in the Development of Novel Synthetic Methodologies

Beyond its role as a structural component, this compound and its derivatives can also play a pivotal role in the discovery and optimization of new synthetic methods. The unique electronic and steric properties conferred by the difluoro-substitution pattern can be exploited to probe the mechanisms of chemical reactions and to expand the scope of existing transformations.

For instance, the reactivity of the C-F bonds in the aromatic ring can be harnessed in transition metal-catalyzed C-F activation/functionalization reactions. These cutting-edge methodologies aim to replace fluorine atoms with other functional groups, providing novel pathways to previously inaccessible fluorinated compounds. The specific substitution pattern of this compound can influence the rate and selectivity of such reactions, offering valuable insights for the design of more efficient and general catalytic systems.

Precursor for Advanced Fluorinated Materials (e.g., functional polymers, optoelectronic compounds)

The incorporation of fluorine into polymers and optoelectronic materials is a well-established strategy for tuning their physical and electronic properties. Fluorination can enhance thermal stability, chemical resistance, and solubility, while also modulating the electronic energy levels (HOMO/LUMO) of conjugated systems.

This compound serves as a promising precursor for the synthesis of such advanced materials. The allyl group provides a convenient point for polymerization, either through traditional free-radical or controlled radical polymerization techniques. The resulting polymers would feature the 1,2-difluorophenyl moiety as a repeating unit, imparting the aforementioned benefits of fluorination to the bulk material.

In the realm of optoelectronics, the difluorinated aromatic core can be incorporated into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the fluorine atoms can lower the LUMO energy level of the material, which can be advantageous for electron transport and for tuning the emission color in OLEDs. The specific 1,2-disubstitution pattern can also influence the intermolecular packing of the molecules in the solid state, which is a critical factor for efficient charge transport in organic electronic devices.

| Material Class | Potential Role of this compound | Resulting Properties |

| Functional Polymers | Monomer for addition polymerization | Enhanced thermal stability, chemical resistance, modified refractive index |

| Optoelectronic Compounds | Building block for conjugated molecules | Tuned HOMO/LUMO energy levels, improved electron transport, modified solid-state packing |

Bioisosteric Replacement Studies with Related Fluorinated Arenes in Chemical Biology Contexts

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a fundamental concept in medicinal chemistry. The replacement of hydrogen atoms or entire chemical moieties with fluorine or fluorine-containing groups is a particularly powerful application of this principle. Fluorine's small size, high electronegativity, and ability to form strong bonds with carbon can lead to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.

The 1,2-difluorobenzene (B135520) unit present in this compound is a recognized bioisostere for other aromatic systems in drug discovery. For example, it can be used to replace a simple phenyl group or other substituted aromatic rings. The introduction of the two adjacent fluorine atoms can have profound effects on the molecule's conformation and electronic distribution, which in turn can influence its interaction with biological targets like enzymes and receptors.

In chemical biology studies, derivatives of this compound could be synthesized and compared to their non-fluorinated or differently fluorinated analogues. Such studies would provide valuable structure-activity relationship (SAR) data, helping to elucidate the role of the fluorine atoms in molecular recognition and biological function. The allyl group further allows for the facile attachment of these fluorinated aromatic fragments to a variety of molecular scaffolds for biological evaluation.

| Bioisosteric Replacement | Parent Moiety | Potential Advantages |

| 1,2-Difluorophenyl | Phenyl | Increased metabolic stability, altered binding affinity, modified lipophilicity |

| 1,2-Difluorophenyl | Catechol | Modulated pKa, improved pharmacokinetic profile |

Future Research Directions and Unexplored Avenues for 1,2 Difluoro 3 Prop 2 En 1 Yl Benzene

Catalyst Development for Highly Selective Transformations

The development of new catalytic systems is paramount to unlocking the full synthetic potential of 1,2-Difluoro-3-(prop-2-en-1-yl)benzene. The presence of both an electron-deficient aromatic ring and a reactive allyl group offers multiple sites for catalytic functionalization.

Future research should focus on the design and application of catalysts that can achieve high selectivity in various transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, could be optimized to functionalize the aromatic ring. A key challenge will be to control the regioselectivity of these reactions, given the two distinct C-H bonds on the fluorinated ring. Computational studies could aid in predicting the most favorable reaction sites and in designing ligands that steer the catalyst to the desired position. acs.org

Furthermore, the development of catalysts for the selective transformation of the allyl group is a crucial research avenue. This includes developing catalysts for asymmetric allylic alkylation, which would introduce chirality and expand the molecular diversity of its derivatives. nih.gov Research into metathesis reactions involving the allyl group could also lead to the synthesis of more complex molecules.

A summary of potential catalytic transformations and the types of catalysts to be explored is presented in the table below.

| Transformation | Target Functionality | Potential Catalyst Systems | Key Research Goal |

| C-H Arylation | Biaryl derivatives | Palladium with specialized ligands | Achieving high regioselectivity on the difluorinated ring |

| Asymmetric Allylic Alkylation | Chiral side chains | Palladium or Iridium with chiral ligands | High enantioselectivity and diastereoselectivity |

| Olefin Metathesis | Elongated or cyclic side chains | Ruthenium-based catalysts (e.g., Grubbs') | Compatibility with the fluorinated aromatic ring |

| Hydroformylation | Aldehyde functionality | Rhodium or Cobalt with phosphine (B1218219) ligands | Selective formation of linear or branched aldehydes |

Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. dovepress.comsciencedaily.com Future research on this compound should prioritize the development of environmentally benign synthetic routes.

Traditional methods for introducing fluorine atoms into aromatic rings can involve harsh reagents and produce significant waste. jmu.edu Therefore, exploring greener fluorination techniques for the synthesis of the parent compound is a critical first step. This could involve the use of milder fluorinating agents or catalytic methods that avoid stoichiometric use of hazardous reagents.

In terms of its reactions, employing greener solvents such as water, supercritical fluids, or bio-based solvents should be investigated. The development of catalytic reactions that can proceed under milder conditions (lower temperatures and pressures) will also contribute to a more sustainable chemical process. Furthermore, research into flow chemistry for the synthesis and derivatization of this compound could offer advantages in terms of safety, efficiency, and scalability. eurekalert.org

Key areas for green chemistry research include:

Alternative Solvents: Investigating the use of ionic liquids or deep eutectic solvents.

Energy Efficiency: Exploring photochemical or microwave-assisted reactions.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Expanding the Scope of Derivatization for Novel Chemical Functionality

The unique combination of a difluorinated aromatic ring and an allyl group in this compound provides a rich platform for derivatization, leading to a wide array of novel chemical functionalities.

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a pathway that is less common for non-fluorinated benzenes. dovepress.com This opens up avenues for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to create a library of new compounds.

The allyl group is also a versatile handle for a multitude of chemical transformations. prepchem.com For example:

Epoxidation: Can lead to the formation of reactive oxiranes, which are precursors to diols and amino alcohols.

Diels-Alder Reactions: The allyl group can act as a dienophile, enabling the construction of complex cyclic systems.

Click Chemistry: Modification of the allyl group to an azide (B81097) or alkyne would allow for its use in highly efficient and selective click reactions. eurekalert.org

A systematic exploration of these derivatization reactions will be essential to fully harness the synthetic utility of this compound.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound and its derivatives is crucial for guiding synthetic efforts and predicting their behavior. The integration of advanced spectroscopic and computational techniques will be instrumental in achieving this.

Spectroscopic analysis , particularly advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC), will be vital for unambiguous structure elucidation of new derivatives. nih.gov Furthermore, techniques like X-ray crystallography can provide precise information about the solid-state conformation and intermolecular interactions of these molecules. nih.gov Vibrational spectroscopy (FT-IR and Raman) can offer insights into the bonding and functional groups present. idpublications.org

Computational chemistry , using methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecule's properties. researchgate.net DFT calculations can be used to:

Predict the most stable conformations.

Calculate NMR and vibrational spectra to aid in experimental data interpretation. nih.gov

Determine the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which can help in predicting reactivity. nih.gov

Model reaction mechanisms to understand the factors controlling selectivity. acs.org

The synergy between experimental and computational approaches will be a powerful tool for accelerating the exploration of the chemistry of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Difluoro-3-(prop-2-en-1-yl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, lithium diisopropylamide (LDA) can deprotonate a precursor, followed by reaction with allyl halides (e.g., allyl bromide) under anhydrous conditions in solvents like tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) ensures high purity. Reaction monitoring with TLC and optimization of stoichiometry (1.2–1.5 equivalents of allylating agent) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what characteristic signals indicate its structural features?

- Methodological Answer :

- ¹H NMR : The allyl group (CH₂=CH–CH₂) shows a triplet for the terminal CH₂ (~δ 5.0–5.5 ppm) and a multiplet for the vinyl protons (~δ 5.6–6.2 ppm).

- ¹⁹F NMR : Two distinct fluorine signals (ortho and meta positions) appear between δ -110 to -130 ppm, with coupling constants (J₃-F ~20–25 Hz) confirming substitution patterns .

- IR Spectroscopy : Stretching vibrations for C–F bonds (~1100–1250 cm⁻¹) and C=C bonds (~1600–1650 cm⁻¹) are diagnostic. Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z ≈ 154 for M⁺) .

Advanced Research Questions

Q. How do the fluorine substituents influence the electronic environment and regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect via inductive withdrawal deactivates the ring, directing EAS to the least deactivated position. For 1,2-difluoro substitution, the meta position (relative to both fluorines) is favored. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), with product analysis via HPLC or GC-MS .

Q. What computational methods are recommended to predict the reactivity and stability of this compound in various reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. B3LYP/6-311+G(d,p) basis sets are standard for geometry optimization .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways.

- QSPR Models : Correlate substituent parameters (Hammett σₚ) with reaction rates for predictive kinetics .

Q. How can SHELXL be utilized in the refinement of the crystal structure of this compound, and what challenges might arise during data interpretation?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement in SHELXL : Apply restraints for disordered allyl groups and anisotropic displacement parameters for fluorine atoms. Challenges include resolving overlapping electron density peaks due to flexible substituents. Hydrogen bonding networks (e.g., C–F⋯H–C interactions) can be analyzed using Mercury or OLEX2 for graphical representation .

Q. What strategies are effective in resolving contradictory data between experimental and computational studies on the conformational dynamics of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Probe rotational barriers of the allyl group by observing coalescence temperatures (e.g., in DMSO-d₆).

- Synchrotron Crystallography : High-flux X-rays resolve subtle conformational differences.

- MD Simulations : Compare Boltzmann-weighted ensembles with experimental data to identify dominant conformers .

Featured Recommendations

| Most viewed | ||